molecular formula C8H14ClNO3 B13580710 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride

Cat. No.: B13580710
M. Wt: 207.65 g/mol
InChI Key: SUSGZNWCTJDYJO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-azaspiro[34]octane-2-carboxylicacidhydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-6(11)8(12)3-7(4-8)1-2-9-5-7;/h9,12H,1-5H2,(H,10,11);1H

InChI Key

SUSGZNWCTJDYJO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)(C(=O)O)O.Cl

Origin of Product

United States

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